2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-18-14(21)13-11(5-6-24-13)17-15(18)25-8-12(20)16-9-3-2-4-10(7-9)19(22)23/h2-4,7H,5-6,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMLYOSLTPHRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent variations, physicochemical properties, and synthetic yields:
Structural Analogues
Substituent Effects
- Pyrimidinone Core Modifications: The target compound’s 3-methyl group (vs. Substitution at the 3-position (e.g., phenyl in ) may enhance π-π stacking in biological targets, while methyl groups improve metabolic stability .
- Aryl Acetamide Variations: The 3-nitrophenyl group (target) vs. 4-nitrophenyl () or 3-CF3-phenyl () impacts electron-withdrawing effects and solubility. Nitro groups enhance reactivity but may increase toxicity, whereas CF3 improves lipophilicity .
Biological Activity
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a synthetic compound that belongs to the thienopyrimidine family. Its unique structure suggests potential biological activities that could be leveraged in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidinone core linked to a nitrophenylacetamide group. The molecular formula is with a molecular weight of approximately 356.39 g/mol. The structural characteristics contribute to its biological activity.
Research indicates that thienopyrimidine derivatives exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many thienopyrimidine compounds act as inhibitors of key enzymes involved in cancer cell proliferation.
- Antiproliferative Activity : These compounds have shown effectiveness in inhibiting the growth of various cancer cell lines.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to apoptosis in cancer cells.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity Overview
Case Studies
- Inhibition of Lung Cancer Cells : A study demonstrated that compounds similar to this compound showed significant inhibition against non-small cell lung cancer cells (NCI-H522), indicating potential as an anticancer agent .
- Leukemia Cell Proliferation : Another investigation revealed that related thienopyrimidine derivatives effectively inhibited proliferation in leukemia cell lines (CCRF-CEM), suggesting a selective activity profile that could be beneficial for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
